3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline
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Overview
Description
3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline is a compound that has garnered significant interest in various fields of scientific research This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions.
Coupling with Aniline: The final step involves coupling the difluoromethylated pyrazole with aniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-(Difluoromethyl)-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The difluoromethyl group can enhance the compound’s binding affinity to its targets through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an aniline moiety.
3-(Difluoromethyl)aniline: Lacks the pyrazole ring, making it less complex.
Uniqueness
The combination of these functional groups enhances its reactivity and bioactivity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H9F2N3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-[1-(difluoromethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C10H9F2N3/c11-10(12)15-6-8(5-14-15)7-2-1-3-9(13)4-7/h1-6,10H,13H2 |
InChI Key |
NTBSDTWIBCMUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN(N=C2)C(F)F |
Origin of Product |
United States |
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